2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Molecular Docking Analysis
The anti-inflammatory potential of indole acetamide derivatives has been highlighted through molecular docking analysis targeting cyclooxygenase domains COX-1 and 2. These studies involve the synthesis of new compounds and evaluation through in silico modeling, revealing their interaction with biological targets and providing insights into their potential therapeutic applications (Al-Ostoot et al., 2020).
Antimicrobial and Antioxidant Agents
Indole acetamide derivatives have also been evaluated for their antimicrobial activity against a spectrum of bacterial and fungal pathogens. Some compounds have shown potent anti-microbial activity and very good antioxidant activity, indicating their potential as novel agents in treating infectious diseases and oxidative stress-related conditions (Naraboli & Biradar, 2017).
Anticonvulsant Evaluation
Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activity in experimental models. These findings suggest the potential for developing new treatments for epilepsy and related neurological disorders (Nath et al., 2021).
Antitumor Activity
The synthesis of benzothiazole derivatives bearing different heterocyclic rings has led to the identification of compounds with considerable anticancer activity against various cancer cell lines. This research opens avenues for the development of novel anticancer therapeutics, providing a foundation for further investigation into their mechanism of action and therapeutic efficacy (Yurttaş et al., 2015).
Biological Evaluation of Indole Derivatives
Indole derivatives bearing benzimidazole/benzothiazole moiety have been synthesized and evaluated for their biological activity, including antimicrobial and antioxidant activities. These studies contribute to the understanding of the structural requirements for biological activity and the potential for these compounds to serve as leads for the development of new therapeutic agents (Naraboli & Biradar, 2017).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-21(11-17-13-22-20-8-4-3-7-19(17)20)23-12-15-5-1-2-6-18(15)16-9-10-25-14-16/h1-10,13-14,22H,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVVJBZKSBUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CNC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.